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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

Introduction
Latifolin, a neoflavonoid isolated from plants of the Dalbergia genus, has garnered significant

interest due to its diverse pharmacological activities. Accurate structural elucidation is the

cornerstone of understanding its bioactivity and facilitating drug development efforts. This

document provides detailed application notes and experimental protocols for the key analytical

techniques employed in determining the chemical structure of Latifolin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural assignment of

organic molecules like Latifolin. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR

experiments provide detailed information about the carbon-hydrogen framework and the

connectivity of atoms.

Data Presentation
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Latifolin (in CD₃OD)
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Position ¹³C Chemical Shift (δc)
¹H Chemical Shift (δH,
mult., J in Hz)

2 152.1 -

3 99.87 6.55 (s)

4 147.6 -

5 140.9 -

6 117.52 6.60 (s)

1' 130.9 -

2' 156.0 -

3' 115.99 6.72-6.98 (m)

4' 130.4 6.72-6.98 (m)

5' 120.11 6.72-6.98 (m)

6' 128.1 6.72-6.98 (m)

C-Hα 41.44 4.70-5.36 (m)

C-Hβ 141.8 6.16 (m, 17.0, 10.0, 6.0)

=CH₂ 115.28 4.70-5.36 (m, 17.0, 10.0, 1.6)

2-OCH₃ 56.73 3.69 (s)

4-OCH₃ 57.46 3.83 (s)

Data sourced from a study on the anti-inflammatory and anti-oxidative effects of Latifolin.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified Latifolin in 0.5 mL of

deuterated methanol (CD₃OD). Transfer the solution to a 5 mm NMR tube.

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
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¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Relaxation Delay: 2 seconds.

Spectral Width: 0-200 ppm.

Temperature: 298 K.

2D NMR Acquisition (COSY, HSQC, HMBC):

Utilize standard pulse programs available on the spectrometer software.

Optimize acquisition and processing parameters according to the manufacturer's

guidelines and the specific requirements of the experiment.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

FIDs using the spectrometer software (e.g., TopSpin, Mnova).

Reference the spectra to the residual solvent peak of CD₃OD (δH = 3.31 ppm, δC = 49.0

ppm).
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Caption: Workflow for NMR-based structural elucidation of Latifolin.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a molecule,

which are critical for confirming the molecular formula. Fragmentation patterns observed in

tandem MS (MS/MS) experiments offer valuable clues about the substructures present in the

molecule.

Data Presentation
Table 2: Predicted Collision Cross Section (CCS) Data for Latifolin Adducts

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 287.12778 165.0

[M+Na]⁺ 309.10972 172.8

[M-H]⁻ 285.11322 169.7

[M+NH₄]⁺ 304.15432 179.7

Data obtained from PubChem.
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Experimental Protocol: Electrospray Ionization Mass
Spectrometry (ESI-MS)

Sample Preparation: Prepare a dilute solution of Latifolin (1-10 µg/mL) in a suitable solvent

such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with

an electrospray ionization (ESI) source.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a flow rate of 5-10 µL/min.

MS Acquisition (Full Scan):

Ionization Mode: Positive and negative ion modes should be tested to determine the

optimal mode for Latifolin. Flavonoids often show good ionization in negative mode.

Mass Range: Scan a mass range appropriate for the expected molecular weight of

Latifolin (e.g., m/z 100-1000).

Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas

temperature and flow rate to achieve a stable and intense signal for the molecular ion.

MS/MS Acquisition (Fragmentation Analysis):

Select the molecular ion of Latifolin ([M-H]⁻ or [M+H]⁺) as the precursor ion.

Apply collision-induced dissociation (CID) with varying collision energies to induce

fragmentation.

Acquire the product ion spectrum to observe the fragmentation pattern.

Data Analysis:

Determine the accurate mass of the molecular ion and use it to calculate the elemental

composition.
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Analyze the fragmentation pattern to identify characteristic neutral losses and fragment

ions, which can be used to deduce the structure of different parts of the molecule.

Sample Preparation

Data Acquisition Data Analysis
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(1-10 µg/mL) ESI Mass Spectrometer

Full Scan MS

Tandem MS (MS/MS)

Determine Molecular Formula

Analyze Fragmentation Pattern

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for MS-based structural analysis of Latifolin.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for compounds containing chromophores, such as the aromatic rings

and conjugated systems in Latifolin.

Expected Spectral Data
For neoflavonoids like Latifolin, two major absorption bands are typically observed. Band I, in

the range of 300-380 nm, is associated with the cinnamoyl system (B-ring and the three-carbon

bridge). Band II, in the range of 240-280 nm, corresponds to the benzoyl system (A-ring). The

exact positions of these maxima can be influenced by the substitution pattern on the aromatic

rings. Extracts of Dalbergia odorifera, the plant source of Latifolin, have been reported to show

significant UV absorption.

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of Latifolin in a UV-transparent solvent (e.g.,

methanol, ethanol) with a concentration that gives an absorbance reading between 0.2 and

0.8.
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Instrument: A double-beam UV-Vis spectrophotometer.

Measurement:

Use a quartz cuvette with a 1 cm path length.

Record the spectrum over a wavelength range of 200-600 nm.

Use the pure solvent as a blank.

Data Analysis:

Identify the wavelengths of maximum absorbance (λmax).

The positions of the λmax values can be compared with literature data for known

neoflavonoids to provide preliminary structural information.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which causes molecular vibrations.

Expected Spectral Data
The IR spectrum of Latifolin is expected to show characteristic absorption bands for the

following functional groups:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl

group.

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

C=C stretching (aromatic): Several sharp bands in the region of 1450-1600 cm⁻¹.

C-O stretching (aryl ether): Strong bands in the region of 1000-1300 cm⁻¹.

C-O stretching (phenol): A band in the region of 1200-1300 cm⁻¹.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1203211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

Sample Preparation:

KBr Pellet: Mix a small amount of dry Latifolin powder (1-2 mg) with about 100-200 mg of

dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin,

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Measurement:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the sample spectrum.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

This information helps to confirm the presence of key structural features in the molecule.

X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of

a molecule. However, it requires the growth of high-quality single crystals, which can be a

challenging and time-consuming process.

Current Status for Latifolin
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As of the latest search of the Cambridge Crystallographic Data Centre (CCDC), a public crystal

structure for Latifolin is not available. This indicates an opportunity for further research to

obtain single crystals of Latifolin and determine its precise 3D structure.

General Protocol: Single-Crystal X-ray Diffraction
Crystallization:

Dissolve purified Latifolin in a suitable solvent or a mixture of solvents.

Employ various crystallization techniques such as slow evaporation, vapor diffusion, or

cooling of a saturated solution to grow single crystals of suitable size and quality.

Data Collection:

Mount a suitable single crystal on a goniometer head.

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable

X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

Structure Solution and Refinement:

Process the diffraction data to obtain a set of structure factors.

Solve the crystal structure using direct methods or Patterson methods.

Refine the structural model against the experimental data to obtain the final atomic

coordinates, bond lengths, bond angles, and other crystallographic parameters.

Data Deposition:

Deposit the final crystallographic data in a public database such as the Cambridge

Crystallographic Data Centre (CCDC).
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Caption: General workflow for single-crystal X-ray crystallography.

To cite this document: BenchChem. [Application Notes and Protocols for the Structural
Elucidation of Latifolin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203211#analytical-techniques-for-the-structural-
elucidation-of-latifolin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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